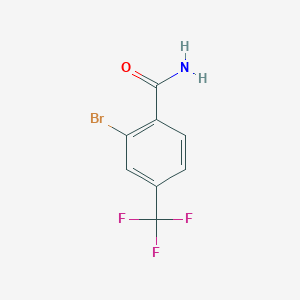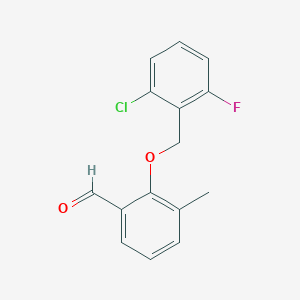
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H12ClFO2 It is a derivative of benzaldehyde, featuring both chloro and fluoro substituents on the benzyl group, and a methoxy group on the benzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 3-methylbenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 80°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Products with substituted nucleophiles replacing the chloro or fluoro groups.
Wissenschaftliche Forschungsanwendungen
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylquinoxaline
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C15H12ClFO2 |
|---|---|
Molekulargewicht |
278.70 g/mol |
IUPAC-Name |
2-[(2-chloro-6-fluorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H12ClFO2/c1-10-4-2-5-11(8-18)15(10)19-9-12-13(16)6-3-7-14(12)17/h2-8H,9H2,1H3 |
InChI-Schlüssel |
LFFQXLHCWBKGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


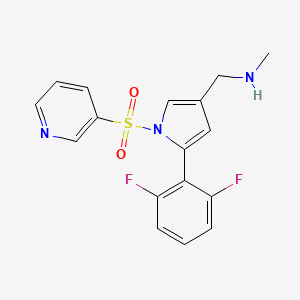

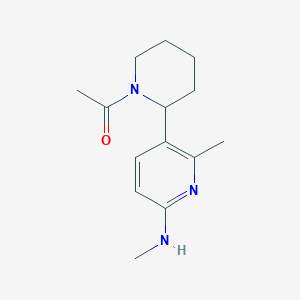
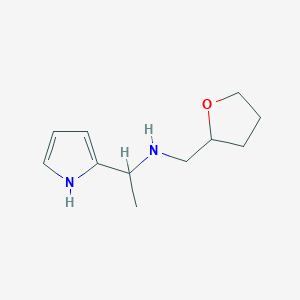

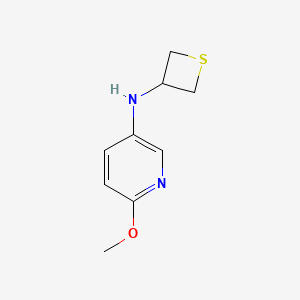
![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)


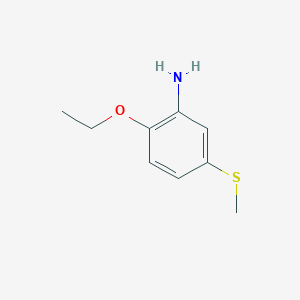

![3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13004101.png)
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)
